molecular formula C16H18N2O2 B11279167 N-benzyl-N-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

N-benzyl-N-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

Cat. No.: B11279167
M. Wt: 270.33 g/mol
InChI Key: PUGHAJXYKMWQLF-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives Benzoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide typically involves the reaction of benzylamine with a suitable benzoxazole precursor under controlled conditions. One common method includes the condensation of benzylamine with 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in scaling up the production while maintaining the reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl groups using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Sodium hydride in DMF (dimethylformamide) at room temperature.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

N-benzyl-N-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-methyl-4,5,6,7-tetrahydro-1,2-benzothiazole-3-carboxamide
  • N-benzyl-N-methyl-4,5,6,7-tetrahydro-1,2-benzimidazole-3-carboxamide
  • N-benzyl-N-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate

Uniqueness

N-benzyl-N-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzoxazole core, combined with the benzyl and methyl substituents, allows for versatile chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

N-benzyl-N-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

InChI

InChI=1S/C16H18N2O2/c1-18(11-12-7-3-2-4-8-12)16(19)15-13-9-5-6-10-14(13)20-17-15/h2-4,7-8H,5-6,9-11H2,1H3

InChI Key

PUGHAJXYKMWQLF-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=NOC3=C2CCCC3

Origin of Product

United States

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